{6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine
Overview
Description
{6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridinyl group through a methanamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of more sustainable solvents and reagents are some of the strategies employed to enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
{6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, {6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Compounds containing trifluoromethyl groups are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties and stability .
Mechanism of Action
The mechanism of action of {6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. Once inside the cell, the compound can modulate the activity of its targets by binding to their active sites or altering their conformation .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant that contains a trifluoromethyl group and acts as a selective serotonin reuptake inhibitor (SSRI).
Uniqueness
What sets {6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine apart from similar compounds is its specific structural arrangement, which combines the trifluoromethyl-phenyl group with a pyridinyl-methanamine linkage. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
[6-[4-(trifluoromethyl)phenyl]pyridin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2/c14-13(15,16)11-4-2-10(3-5-11)12-6-1-9(7-17)8-18-12/h1-6,8H,7,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPFVUDWNWEKRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)CN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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